molecular formula C27H30BN B11996842 Trimethylammonium tetraphenylborate CAS No. 51016-92-3

Trimethylammonium tetraphenylborate

Cat. No.: B11996842
CAS No.: 51016-92-3
M. Wt: 379.3 g/mol
InChI Key: HHBWPCWFGJXCHW-UHFFFAOYSA-O
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Description

Trimethylammonium tetraphenylborate is an organic compound with the molecular formula C27H30BN. It is a quaternary ammonium salt, consisting of a trimethylammonium cation and a tetraphenylborate anion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylammonium tetraphenylborate can be synthesized through a reaction between trimethylamine and tetraphenylborate salts. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The process involves mixing equimolar amounts of trimethylamine and tetraphenylborate salts, followed by stirring at room temperature for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium tetraphenylborate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate anion acts as a nucleophile.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as acetonitrile or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted borate compounds.

Scientific Research Applications

Trimethylammonium tetraphenylborate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.

    Biology: The compound can be used in biochemical assays and as a stabilizing agent for certain biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism by which trimethylammonium tetraphenylborate exerts its effects involves the interaction between the trimethylammonium cation and the tetraphenylborate anion. The compound’s stability and reactivity are influenced by the electronic properties of the tetraphenylborate anion, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylborate Salts: Other tetraphenylborate salts, such as ammonium tetraphenylborate and tetrabutylammonium tetraphenylborate, share similar properties and applications.

    Quaternary Ammonium Salts: Compounds like tetramethylammonium chloride and tetraethylammonium bromide are structurally similar and used in similar contexts.

Uniqueness

Trimethylammonium tetraphenylborate is unique due to its specific combination of a trimethylammonium cation and a tetraphenylborate anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

51016-92-3

Molecular Formula

C27H30BN

Molecular Weight

379.3 g/mol

IUPAC Name

tetraphenylboranuide;trimethylazanium

InChI

InChI=1S/C24H20B.C3H9N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4(2)3/h1-20H;1-3H3/q-1;/p+1

InChI Key

HHBWPCWFGJXCHW-UHFFFAOYSA-O

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[NH+](C)C

Origin of Product

United States

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